molecular formula C19H21N3O B5666709 [4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-3-ylmethanone

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-3-ylmethanone

Cat. No.: B5666709
M. Wt: 307.4 g/mol
InChI Key: MRFMFSULFIYLMW-VMPITWQZSA-N
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Description

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-3-ylmethanone is a complex organic compound that features a piperazine ring, a phenylprop-2-enyl group, and a pyridin-3-ylmethanone moiety

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-3-ylmethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of [4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-3-ylmethanone is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring is known to enhance the binding affinity of compounds to their targets, which could explain its effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-3-ylmethanone apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-19(18-9-4-10-20-16-18)22-14-12-21(13-15-22)11-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFMFSULFIYLMW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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